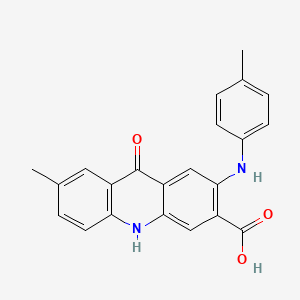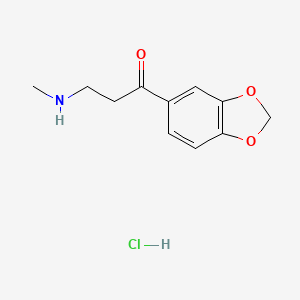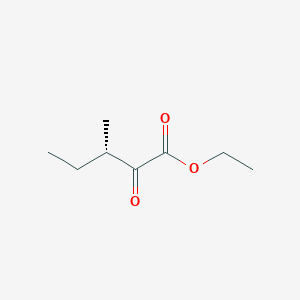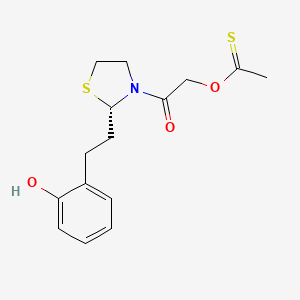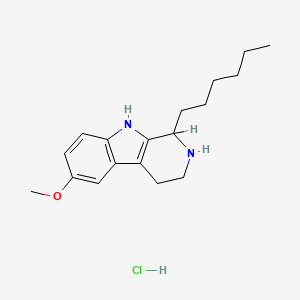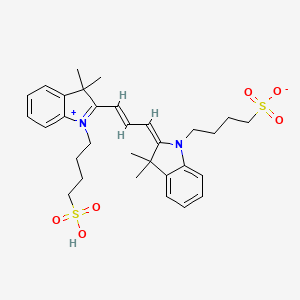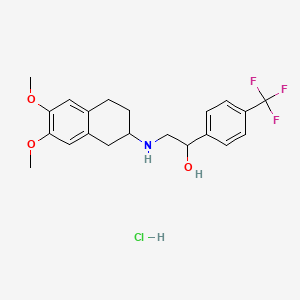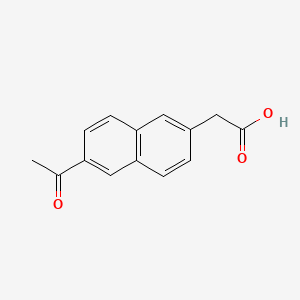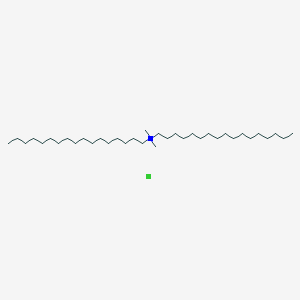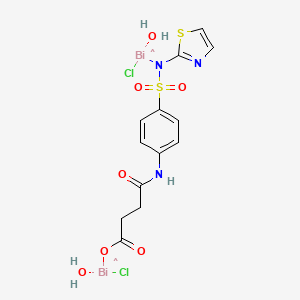
Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate is a complex organometallic compound It is characterized by the presence of bismuth, chlorine, hydroxyl, thiazolyl, sulphonyl, phenyl, and carbamoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate involves multiple steps. The initial step typically includes the preparation of the bismuth-containing precursor. This is followed by the introduction of the thiazolylamino and sulphonyl groups through a series of substitution reactions. The final step involves the coupling of the phenylcarbamoyl and propionate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while reduction may produce bismuth hydrides.
Aplicaciones Científicas De Investigación
Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anticancer and anti-inflammatory effects.
Industry: It is used in the production of advanced materials and as a component in specialized coatings and paints.
Mecanismo De Acción
The mechanism of action of Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bismuth Subsalicylate: Known for its use in treating gastrointestinal disorders.
Bismuth Oxychloride: Used in cosmetics and pigments.
Bismuth Nitrate: Employed in the synthesis of other bismuth compounds.
Uniqueness
Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate is unique due to its complex structure and multifunctional groups, which confer a wide range of chemical reactivity and potential applications. Its combination of bismuth with thiazolylamino and sulphonyl groups distinguishes it from other bismuth compounds, providing unique properties and applications in various fields.
Propiedades
Número CAS |
93777-68-5 |
|---|---|
Fórmula molecular |
C13H15Bi2Cl2N3O7S2 |
Peso molecular |
878.3 g/mol |
InChI |
InChI=1S/C13H13N3O5S2.2Bi.2ClH.2H2O/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13;;;;;;/h1-4,7-8H,5-6H2,(H3,14,15,16,17,18,19);;;2*1H;2*1H2/q;2*+2;;;;/p-4 |
Clave InChI |
FOOJKDWCHJCPAM-UHFFFAOYSA-J |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CCC(=O)O[Bi]Cl)S(=O)(=O)N(C2=NC=CS2)[Bi]Cl.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


